9-Thiabicyclo[3.3.1]nonane-2,6-dithiol
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Overview
Description
9-Thiabicyclo[331]nonane-2,6-dithiol is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (around -50°C) to ensure the formation of the desired product. The resulting dichloride intermediate is then treated with sodium carbonate in acetone to yield the final dithiol compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, often facilitated by the sulfur atom’s neighboring-group participation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as azides and cyanides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Azide and cyanide derivatives.
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonane-2,6-dithiol has several applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and polymers through click chemistry.
Medicine: Investigated for its potential as an anticancer agent and in the development of therapeutic agents.
Industry: Utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol involves the formation of episulfonium intermediates, which facilitate nucleophilic substitution reactions. The sulfur atom’s neighboring-group participation plays a crucial role in stabilizing these intermediates and enhancing the compound’s reactivity . This mechanism allows for efficient capture of nucleophiles and the formation of various derivatives.
Comparison with Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound is structurally similar but contains chlorine atoms instead of thiol groups.
9-Thiabicyclo[3.3.1]nonane-2,6-diol: This compound features hydroxyl groups instead of thiol groups and is used in similar synthetic applications.
Uniqueness: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol is unique due to its thiol groups, which provide distinct reactivity and potential for forming disulfides and thiolates. This makes it particularly valuable in applications requiring sulfur-containing functional groups.
Properties
CAS No. |
24413-24-9 |
---|---|
Molecular Formula |
C8H14S3 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane-2,6-dithiol |
InChI |
InChI=1S/C8H14S3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
InChI Key |
GFMPTSJCOVGLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(C1S)S2)S |
Origin of Product |
United States |
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